L-prolyl-L-phenylalanine

説明

L-prolyl-L-phenylalanine is a dipeptide combining L-proline and L-phenylalanine, two amino acids important in various biological processes and synthetic applications. Research into this compound spans from enzymatic synthesis to detailed molecular structure analysis, showcasing its relevance in both scientific and industrial contexts.

Synthesis Analysis

Enzymatic synthesis is a key method for producing oligopeptides like L-prolyl-L-phenylalanine. Viswanathan et al. (2010) explored the protease-catalyzed oligomerization of hydrophobic amino acid ethyl esters, including L-phenylalanine, in homogeneous reaction media, highlighting the importance of water miscible cosolvents in achieving high yields under homogeneous conditions (Viswanathan et al., 2010). Additionally, Sawayama et al. (1990) described the synthesis of L-prolyl-L-phenylalanine as part of the antihypertensive agent alacepril, emphasizing the role of N-formylation and the presence of an intramolecular hydrogen bond in its structure (Sawayama et al., 1990).

Molecular Structure Analysis

The molecular structure of L-prolyl-L-phenylalanine has been elucidated through various analytical techniques. Sabesan and Venkatesan (1971) determined the crystal structure of L-prolyl-L-phenylalanine-o-methoxy hydrobromide, revealing the presence of a disordered pyrrolidine ring atom and the stabilization of molecules by a system of hydrogen bonds (Sabesan & Venkatesan, 1971).

Chemical Reactions and Properties

The chemical properties of L-prolyl-L-phenylalanine involve its reactivity and potential for further chemical modifications. Crich and Banerjee (2007) demonstrated the utility of erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine, showcasing the compound's versatility in peptide synthesis (Crich & Banerjee, 2007).

Physical Properties Analysis

The study by Lee et al. (2002) on L-phenylalanine and its hydrated clusters provided insights into the physical properties of L-phenylalanine derivatives, including L-prolyl-L-phenylalanine, by investigating their supersonic expansion and resonant two-photon ionization spectra (Lee et al., 2002).

Chemical Properties Analysis

Ganesan and Wang (2009) explored intramolecular interactions of L-phenylalanine through inner shell chemical shift, revealing the influence of functional groups on the chemical properties of phenylalanine and its derivatives. This study provides a basis for understanding the chemical behavior of L-prolyl-L-phenylalanine (Ganesan & Wang, 2009).

科学的研究の応用

Specific Scientific Field

Biochemistry and Microbiology .

Application Summary

L-Proline analogues have been developed due to the unique role of L-proline in the folding and structure of proteins . They are valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells .

Methods of Application

Microorganisms that overproduce L-proline have been obtained by isolating mutants resistant to L-proline analogues .

Results or Outcomes

L-Proline analogues are useful compounds for industrial use and are promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides .

L-Phenylalanine

Specific Scientific Field

Bioengineering and Microbiology .

Application Summary

L-Phenylalanine is an essential amino acid with various promising applications. It is extensively used in dietary supplements, feed, cosmetics, and chemical industries .

Methods of Application

An artificial bioconversion process was developed to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol) .

Results or Outcomes

The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69% .

L-Prolyl-L-Phenylalanine

Specific Scientific Field

Application Summary

In biochemical studies, L-prolyl-L-phenylalanine serves as a substrate for various enzymes, including dipeptidyl peptidase-4 (DPP-4) and prolylcarboxypeptidase (PCP) .

Methods of Application

L-Prolyl-L-phenylalanine is used in studies related to protein digestion and metabolism .

Results or Outcomes

These studies shed light on essential biochemical pathways .

L-Proline Analogues in Antitumor Activity

Specific Scientific Field

Application Summary

L-Azetidine-2-carboxylic acid (L-AZC) and cis-4-hydroxy-L-proline (4-L-CHOP), which are L-proline analogues, have been tested for their antitumor activity in tissue culture and in vivo .

Methods of Application

These compounds are potent inhibitors of cell growth .

Results or Outcomes

The antitumor activity of these compounds is being explored .

L-Phenylalanine in Food Industry

Specific Scientific Field

Application Summary

L-Phenylalanine is widely applied in the food industry, especially in the production of the low-calorie sweetener aspartame .

Methods of Application

Aspartame is synthesized from L-phenylalanine .

Results or Outcomes

The use of L-phenylalanine in the food industry has led to the development of low-calorie sweeteners .

L-Phenylalanine in Pharmaceutical Industry

Specific Scientific Field

Application Summary

L-Phenylalanine is widely used in the synthesis of pharmaceutically active compounds, such as cephalosporin antibiotics, anticancer metallodrugs, and HIV protease inhibitors .

Methods of Application

These pharmaceutical compounds are synthesized using L-phenylalanine as a starting material .

Results or Outcomes

The use of L-phenylalanine in the pharmaceutical industry has led to the development of various effective drugs .

L-Proline Analogues in Antitumor Activity

Specific Scientific Field

Application Summary

L-Azetidine-2-carboxylic acid (L-AZC) and cis-4-hydroxy-L-proline (4-L-CHOP), which are L-proline analogues, have been tested for their antitumor activity in tissue culture and in vivo .

Methods of Application

These compounds are potent inhibitors of cell growth .

Results or Outcomes

The antitumor activity of these compounds is being explored .

L-Phenylalanine in Food Industry

Specific Scientific Field

Application Summary

L-Phenylalanine is widely applied in the food industry, especially in the production of the low-calorie sweetener aspartame .

Methods of Application

Aspartame is synthesized from L-phenylalanine .

Results or Outcomes

The use of L-phenylalanine in the food industry has led to the development of low-calorie sweeteners .

L-Phenylalanine in Pharmaceutical Industry

Specific Scientific Field

Application Summary

L-Phenylalanine is widely used in the synthesis of pharmaceutically active compounds, such as cephalosporin antibiotics, anticancer metallodrugs, and HIV protease inhibitors .

Methods of Application

These pharmaceutical compounds are synthesized using L-phenylalanine as a starting material .

Results or Outcomes

The use of L-phenylalanine in the pharmaceutical industry has led to the development of various effective drugs .

将来の方向性

L-prolyl-L-phenylalanine exhibits considerable potential for diverse applications in both biochemical and biomedical research . It can be used for polypeptide synthesis, where phenylalanine is an aromatic amino acid that can inhibit the activity of Angiotensin-converting enzyme (ACE) . It is also the focus of extensive exploration as a potential therapeutic agent for a range of conditions, including hypertension, cardiovascular disease, and Alzheimer’s disease .

特性

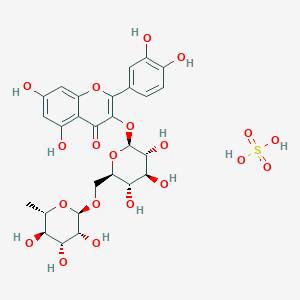

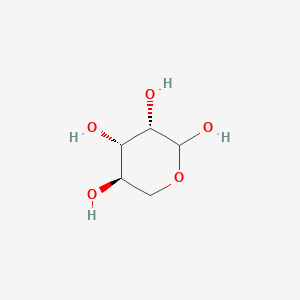

IUPAC Name |

(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-13(11-7-4-8-15-11)16-12(14(18)19)9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,16,17)(H,18,19)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIANZLCJVYEFX-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prolylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

L-prolyl-L-phenylalanine | |

CAS RN |

13589-02-1 | |

| Record name | Prolylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione](/img/structure/B77017.png)

![6-Chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B77018.png)